2,2',4,4'-Tetrabromodiphenyl ether

Catalog No.
S567853
CAS No.
5436-43-1
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4'-Tetrabromodiphenyl ether

CAS Number

5436-43-1

Product Name

2,2',4,4'-Tetrabromodiphenyl ether

IUPAC Name

2,4-dibromo-1-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H

InChI Key

XYBSIYMGXVUVGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br

Synonyms

2,2',4,4'-brominated diphenyl ether, 2,2',4,4'-tetrabromobiphenyl ether, 2,2',4,4'-tetrabromodiphenyl ether, 2,2,4,4-tetrabromodiphenyl ether, BDE-47, PBDE-47, TBDP-ether, tetrabrominated diphenyl ether 47

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br

Historical use as a flame retardant:

2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a member of the polybrominated diphenyl ethers (PBDEs) class of chemicals. PBDEs were widely used as flame retardants in various electronic products, furniture, and textiles due to their ability to suppress fire ignition and spread. However, concerns regarding their environmental persistence, bioaccumulation, and potential health risks led to a global phase-out of their production and use starting in the late 2000s. [Source: US Environmental Protection Agency, "TOXICOLOGICAL REVIEW OF 2,2',4,4'-TETRABROMODIPHENYL ETHER (BDE-47)" ]

Research on environmental impact:

Despite the phase-out, BDE-47 remains present in the environment due to its historical use and persistence. Research continues to investigate its impact on various ecological components, including:

  • Effects on aquatic life: Studies have shown that BDE-47 exposure can disrupt the endocrine system and reproductive function in fish, potentially impacting populations. [Source: National Institutes of Health, "Effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on reproductive and endocrine function in female zebrafish (Danio rerio)" ]
  • Bioaccumulation in the food chain: BDE-47 can accumulate in the fatty tissues of organisms, posing potential risks to predators higher in the food chain. [Source: National Institutes of Health, "2,2',4,4'-tetrabromodiphenyl ether (BDE-47) induces wide metabolic changes including attenuated mitochondrial function and enhanced glycolysis in PC12 cells" ]

Research on potential health effects:

  • Neurodevelopmental effects: Studies have explored possible links between BDE-47 exposure and developmental issues in children, such as cognitive impairment and behavioral problems. [Source: National Institutes of Health, "Developmental neurotoxicity of polybrominated diphenyl ethers (PBDEs)" ]
  • Thyroid hormone disruption: BDE-47 might interfere with the body's thyroid hormone system, potentially impacting metabolism and development. [Source: National Institutes of Health, "Polybrominated diphenyl ethers (PBDEs) and thyroid function" ]

2,2',4,4'-Tetrabromodiphenyl ether, also known as BDE-47, is an organobromine compound belonging to the class of polybrominated diphenyl ethers (PBDEs) []. These synthetic flame retardants were widely used in electronics, furniture, and textiles until concerns about their environmental persistence and potential health risks led to restrictions and bans in many countries []. BDE-47 has been a subject of scientific research due to its prevalence in the environment and potential for biological effects.


Molecular Structure Analysis

The BDE-47 molecule consists of a diphenyl ether core (two phenyl rings connected by an oxygen bridge) with four bromine atoms substituted at specific positions (2, 2', 4, and 4') on the phenyl rings []. This structure gives BDE-47 several key features:

  • Hydrophobic character: The bromine atoms increase the hydrophobicity of the molecule, making it more soluble in fats and oils than in water [].
  • Aromatic rings: The presence of two aromatic rings contributes to the stability of the molecule [].
  • Limited steric hindrance: The positioning of the bromine atoms minimizes steric hindrance (repulsion between atoms), allowing the molecule to interact with various biological targets [].

Chemical Reactions Analysis

  • Stability: BDE-47 is known for its environmental persistence due to its chemical stability. It resists degradation in the environment, leading to bioaccumulation in the food chain [].
  • Debromination: Under certain high-temperature conditions, BDE-47 can undergo debromination, losing some of its bromine atoms and potentially forming more reactive products [].

Physical And Chemical Properties Analysis

  • Melting point: 177 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Low solubility in water (0.001 mg/L) [], high solubility in organic solvents like fats and oils []
  • Stability: Stable under normal environmental conditions []
  • Endocrine disruption: BDE-47's structure mimics thyroid hormones, potentially interfering with their function and impacting development and metabolism [].
  • Neurotoxicity: Studies suggest BDE-47 exposure might alter neurodevelopment and behavior in animals [].

BDE-47 is considered a potential environmental contaminant due to its persistence and bioaccumulation. While the exact human health effects remain under investigation, concerns include:

  • Developmental toxicity: Studies suggest potential effects on fetal development and thyroid function in exposed mothers [].
  • Neurotoxicity: Possible effects on learning, memory, and behavior require further research [].

Physical Description

Solid

XLogP3

6.2

LogP

6.81 (LogP)

Melting Point

82-82.5°C

UNII

0N97R5X10X

Vapor Pressure

7.00e-08 mmHg

Other CAS

5436-43-1

Wikipedia

2,2',4,4'-tetrabromodiphenyl ether

Biological Half Life

39.81 Days

Dates

Modify: 2023-08-15

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